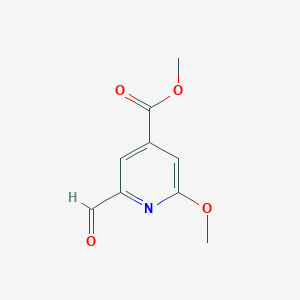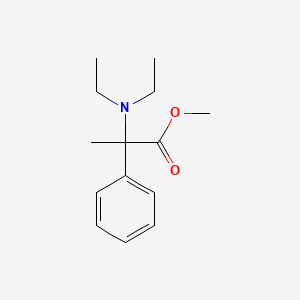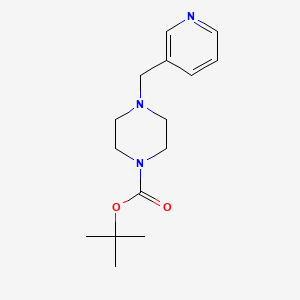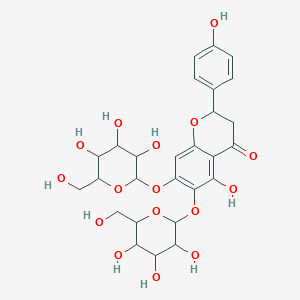![molecular formula C18H17ClNO5+ B12110808 6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12110808.png)
6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione is a complex organic compound characterized by its unique benzoxazinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 3-chloropropylamine.
Formation of Intermediate: 4-methoxyphenol reacts with 3-chloropropylamine under basic conditions to form 3-(4-methoxyphenoxy)propylamine.
Cyclization: The intermediate is then subjected to cyclization with phosgene or a phosgene equivalent to form the benzoxazinone ring.
Chlorination: Finally, the compound is chlorinated using thionyl chloride or another chlorinating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the benzoxazinone ring, potentially opening it to form simpler amine derivatives.
Substitution: The chlorine atom in the compound is reactive and can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research.
Medicine
Medically, the compound’s derivatives are explored for their pharmacological properties. The benzoxazinone core is known for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-1-[3-(4-hydroxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione: Similar structure but with a hydroxy group instead of a methoxy group.
6-chloro-1-[3-(4-ethoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione: Similar structure but with an ethoxy group instead of a methoxy group.
6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of 6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione lies in its methoxy group, which can influence its reactivity and interaction with biological targets. This functional group can enhance the compound’s solubility and bioavailability, making it a valuable candidate for further research and development in various fields.
Propiedades
Fórmula molecular |
C18H17ClNO5+ |
|---|---|
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione |
InChI |
InChI=1S/C18H17ClNO5/c1-23-13-4-6-14(7-5-13)24-10-2-9-20-16-8-3-12(19)11-15(16)17(21)25-18(20)22/h3-8,11-12H,2,9-10H2,1H3/q+1 |
Clave InChI |
AMMMZWFQDHHPRE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCCC[N+]2=C3C=CC(C=C3C(=O)OC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)

![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)

![7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12110748.png)

![1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12110755.png)






